molecular formula C13H9Cl2N5O2 B2986047 N-(3,4-dichlorophenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide CAS No. 1396855-41-6

N-(3,4-dichlorophenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide

Cat. No.: B2986047
CAS No.: 1396855-41-6
M. Wt: 338.15
InChI Key: PQZNJCYPIBGORS-UHFFFAOYSA-N
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Description

Triazolo pyrazine derivatives are a class of nitrogen-containing heterocycles . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .


Synthesis Analysis

The synthesis of similar compounds often involves dehydration and cyclization reactions . For instance, in the presence of phosphorus oxide trichloride, a certain intermediate was dehydrated via heating and a cyclization reaction occurred to yield the intermediate oxadiazole .


Molecular Structure Analysis

The molecular structure of similar compounds has been investigated using various techniques such as 1H-NMR spectra . Signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively, have been observed .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve isomerization and amidation . For instance, propargyl-allene isomerization followed amidation of a compound in which the nitrogen atom of the amide group can attack the middle carbon of the allene unit .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Antimicrobial Activity : The synthesis of triazolo-pyrazine derivatives has been explored for their potential antimicrobial properties. These compounds, including close analogs of the specified chemical, have shown good to high yields and were characterized through techniques like NMR, IR, and mass spectrometry. A study disclosed that certain piperazine derivatives exhibited superior antimicrobial activities, highlighting the potential of triazolo-pyrazine compounds in developing more potent antimicrobials (Patil et al., 2021).

  • Antitumor and Antimicrobial Activities : Research into the synthesis of substituted pyrazoles using enaminones as key intermediates has unveiled their potential in anticancer and antimicrobial applications. This exploration signifies the versatility of pyrazole and triazolo-pyrazine derivatives in contributing to the development of new therapeutic agents (Riyadh, 2011).

  • Antibacterial and Antifungal Activities : The synthesis of new pyrazoline and pyrazole derivatives, including structures analogous to triazolo[4,3-a]pyrazines, has been explored for their antibacterial and antifungal activities. These findings suggest the potential of these compounds in addressing resistant microbial strains (Hassan, 2013).

  • Synthesis as Anticancer Drug Intermediates : The compound 3,8-dichloro-[1,2,4]triazolo[4,3-a]pyrazine, closely related to the specified chemical, is highlighted as an important intermediate in the synthesis of small molecule anticancer drugs. This underscores the compound's relevance in the pharmaceutical industry, particularly in oncology (Zhang et al., 2019).

  • Anticonvulsant Activity : Investigations into substituted 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines have revealed their potential anticonvulsant activities. Such studies contribute to understanding the broader therapeutic applications of triazolo-pyrazine derivatives in neurological conditions (Kelley et al., 1995).

Safety and Hazards

The safety and hazards of these compounds would depend on their specific structures and uses. It’s important to note that while some compounds may have therapeutic uses, they could also have potential toxicity .

Future Directions

The development of new compounds with excellent antibacterial activity has always been one of the most challenging tasks in the antibacterial field . Future research could focus on the design and synthesis of new derivatives to develop novel targeting compounds .

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-6-methyl-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2N5O2/c1-6-5-20-11(13(22)16-6)10(18-19-20)12(21)17-7-2-3-8(14)9(15)4-7/h2-5H,1H3,(H,16,22)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQZNJCYPIBGORS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)Cl)Cl)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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